molecular formula C6H11NO3 B135169 N-Butyrylglycine CAS No. 20208-73-5

N-Butyrylglycine

Cat. No. B135169
CAS RN: 20208-73-5
M. Wt: 145.16 g/mol
InChI Key: WPSSBBPLVMTKRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine .


Molecular Structure Analysis

The molecular formula of N-Butyrylglycine is C6H11NO3 . It has a molecular weight of 145.16 .


Chemical Reactions Analysis

Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine ↔ CoA + N-acylglycine .


Physical And Chemical Properties Analysis

N-Butyrylglycine is a solid substance with a white to off-white color . It is soluble in DMSO .

Scientific Research Applications

Safety And Hazards

N-Butyrylglycine is classified as an eye irritant and skin irritant . It should be stored away from moisture and light .

Future Directions

N-Butyrylglycine has been found to show significant changes in plasma metabolomic profiles in certain studies . This suggests potential future directions in the study of metabolic disturbances and disorders .

properties

IUPAC Name

2-(butanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSSBBPLVMTKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174056
Record name N-Butyrylglycine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Butyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000808
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Butyrylglycine

CAS RN

20208-73-5
Record name Butyrylglycine
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Record name N-Butyrylglycine
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Record name N-Butyrylglycine
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Record name N-(1-oxobutyl)glycine
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Record name N-BUTYRYLGLYCINE
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Record name N-Butyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

N-Butanoylglycine ethyl ester (16.3 g, 94.16 mmol) was dissolved in aqueous NaOH (1 M, 282 ml, 282 mmol) and then stirred for 15 h at room temperature. Aqueous HCl (12 M, 15.7 ml, 188 mmol) was added to pH=5. The water was then evaporated (in vacuo) and the residue was dissolved in aqueous HCl (1 M, 175 ml) which gave a pH of 1. The solution was saturated with NaCl and extracted with tetrahydrofuran (3×100 ml). The combined organic extracts was dried with Na2SO4 and evaporated in vacuo yielding 13 g (95%) of N-butanoylglycine. 1H NMR (CDCl3), 0.97 (t; J=7.4 Hz; CH3), 1.64-1.74 (m; CH2), 2.27 (t; J=7.5 Hz; CH2), 4.09 (d; J=5.1 Hz; CH2), 6.24 (broad; NH), 8.1 (broad; COOH).
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
282 mL
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What metabolic pathways are implicated in altered butyrylglycine levels?

A1: Elevated butyrylglycine levels are indicative of disturbances in fatty acid beta-oxidation, particularly involving short-chain acyl-CoA dehydrogenase (SCAD). This enzyme is crucial for breaking down butyryl-CoA, a metabolite of fatty acid and branched-chain amino acid metabolism. [, , ] Additionally, some studies suggest potential links between butyrylglycine and gut microbiome activity, as its levels were altered in studies analyzing the impact of diet and cocaine use on the microbiome. [, ]

Q2: Can butyrylglycine serve as a biomarker for specific diseases or conditions?

A2: Research suggests that butyrylglycine holds potential as a biomarker. Elevated urinary butyrylglycine is a recognized marker for SCAD deficiency, a genetic disorder affecting fatty acid metabolism. [, , , ] In chronic kidney disease, elevated butyrylglycine, alongside other metabolites, is linked to inflammation and impaired mitochondrial fatty acid breakdown. [, ]

Q3: Does dietary protein intake influence butyrylglycine levels?

A3: In a study on cats with chronic kidney disease, a high protein diet led to decreased plasma butyrylglycine levels. [] This finding might indicate altered energy metabolism and utilization of different metabolic pathways in response to dietary protein intake in the context of renal dysfunction.

Q4: How does riboflavin deficiency impact butyrylglycine excretion?

A4: Riboflavin deficiency can exacerbate the metabolic consequences of SCAD deficiency in mice, leading to increased urinary excretion of butyrylglycine alongside other metabolites like ethylmalonate and methylsuccinate. [] This highlights the importance of riboflavin in maintaining proper fatty acid metabolism.

Q5: Is there a connection between butyrylglycine and the cholinergic system?

A5: Studies using BALB/cByJ mice with SCAD deficiency suggest a potential link between butyrylglycine and the cholinergic system. Riboflavin deficiency in these mice, leading to elevated butyrylglycine, was associated with reduced brain choline acetyltransferase activity. [] This enzyme is crucial for acetylcholine synthesis, a key neurotransmitter.

Q6: What analytical methods are employed to measure butyrylglycine levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for quantifying butyrylglycine in biological samples like urine. [, , ] Stable isotope dilution methods coupled with GC/MS analysis offer precise quantification of butyrylglycine and other acylglycines. []

Q7: Can metabolomics approaches be used to study butyrylglycine in a broader metabolic context?

A7: Yes, metabolomics approaches, employing techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), are valuable for investigating butyrylglycine alongside numerous other metabolites. [, , , ] This allows researchers to understand the interplay of butyrylglycine with other pathways and identify potential metabolic signatures associated with various conditions.

Q8: What is the molecular formula and weight of butyrylglycine?

A8: The molecular formula of butyrylglycine is C6H11NO3, and its molecular weight is 145.16 g/mol. []

Q9: Are there studies exploring the protonation behavior of butyrylglycine?

A9: Yes, studies using nuclear magnetic resonance (NMR) spectroscopy have investigated the protonation equilibria of butyrylglycine in acidic solutions. These studies revealed that butyrylglycine exhibits protonation behavior similar to amides, with basicity falling between structurally related amides and esters. []

Q10: What is the significance of studying animal models like the BALB/cByJ mouse?

A10: The BALB/cByJ mouse, with its inherent SCAD deficiency, serves as a valuable model for investigating human disorders like short-chain acyl-CoA dehydrogenase deficiency. [, , ] These models help researchers understand disease mechanisms, evaluate potential therapeutic interventions, and study the impact of dietary and environmental factors on metabolic derangements.

Q11: How can dietary interventions influence metabolic health?

A12: Dietary modifications, particularly protein intake, can significantly impact metabolic profiles in individuals with chronic kidney disease. [] Understanding the interplay between diet and metabolic dysregulation is crucial for developing targeted nutritional interventions to manage these conditions effectively.

Q12: What are the implications of understanding gut microbiome interactions with metabolites?

A13: The gut microbiome plays a significant role in human health and disease. Analyzing its interactions with metabolites, including those implicated in metabolic disorders, provides insights into potential therapeutic targets. [, ] Modulating the gut microbiome through dietary or other interventions could offer novel strategies for managing metabolic diseases.

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